molecular formula C9H7BrN2O2 B1281815 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-57-5

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1281815
CAS RN: 81438-57-5
M. Wt: 255.07 g/mol
InChI Key: YFWHQHKBSQZSDF-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The compound is closely related to the derivatives synthesized in the studies provided, which focus on the synthesis and potential applications of imidazo[1,2-a]pyridine derivatives.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored using different methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide [bmim]Br, to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields . Another study describes the synthesis of imidazo[1,2-a]pyrimidine derivatives by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, where the use of bromine leads to the formation of bromo-substituted derivatives . These methods could potentially be adapted for the synthesis of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. In the context of Ru(II) complexes, these ligands have been shown to coordinate with the metal center, which is relevant for catalytic applications . The molecular structure of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid would include a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For instance, Ru(II) complexes with related ligands have been used to catalyze the dehydrogenation of primary alcohols to carboxylic acids . Additionally, the reaction of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines leads to the formation of imidazo[1,2-a]pyridine-fused azulenes . These studies suggest that 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid could also be reactive towards nucleophiles and could participate in catalytic cycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their functional groups. For example, the presence of a carboxylic acid group can affect the compound's solubility, acidity, and potential for forming salts or esters. The bromine atom could make the compound more susceptible to nucleophilic substitution reactions. The study on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, which includes a compound with a methyl group at the 6-position, indicates that such modifications can significantly impact the biological activity of these molecules . This suggests that the physical and chemical properties of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid would be important for its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Activity

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have been extensively researched in the field of synthetic organic chemistry and pharmacology. A study by Abignente et al. (1982) outlined the synthesis of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, demonstrating their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). This finding underscores the compound's relevance in developing therapeutic agents.

Chemical Synthesis and Methodology

In chemical synthesis, the compound and its derivatives have been utilized in various innovative methods. Yutilov et al. (2005) explored the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, which include derivatives like 6-bromoimidazo[4,5-b]pyridines, highlighting diverse synthetic pathways depending on the conditions used (Yutilov et al., 2005). Such studies are fundamental in expanding the versatility of these compounds in organic synthesis.

Palladium-Catalyzed Reactions

The role of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in palladium-catalyzed reactions is also noteworthy. Sanghavi et al. (2022) reported on the palladium-catalyzed Suzuki–Miyaura borylation reactions involving this compound, showcasing its utility in forming biologically active agents and exploring its mechanistic pathway in anti-cancer and anti-TB studies (Sanghavi et al., 2022). This research presents a significant step towards the development of new pharmaceutical agents.

Development of Antiprotozoal Agents

In the context of antiprotozoal research, Ismail et al. (2004) synthesized derivatives of imidazo[1,2-a]pyridines, such as 6-carboxamidine acetate salts, showing strong activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively (Ismail et al., 2004). This indicates the compound's relevance in addressing significant global health challenges.

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines, including “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, involve the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes . This includes the exploration of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWHQHKBSQZSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512063
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

81438-57-5
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromopyridine (25.0 g, 144.5 mmol) in EtOH (150 mL), was added methyl 2-chloro-3-acetoacetate (18.6 mL, 144.5 mmol), and the mixture was refluxed at 80° C. for 12 h. Then the reaction mixture was allowed to cool to rt, and then were added 8N aqueous sodium hydroxide solution (60 mL, 480 mmol) and water (30 mL). The mixture was stirred at 80° C. for 12 h, allowed to cool to 0° C., and then neutralized by the addition of 6N hydrochloric acid (300 mL). The resulting precipitate was collected by filtration and sequentially washed with water, EtOH and diethyl ether to give the title compound (11.1 g, 30%) as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl 2-chloro-3-acetoacetate
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
R Abdelaziz, JM Di Trani, H Sahile, L Mann… - ACS …, 2023 - ACS Publications
Q203 (telacebec) is an imidazopyridine amide (IPA) targeting the respiratory CIII 2 CIV 2 supercomplex of the mycobacterial electron transport chain (ETC). Aiming for a better …
Number of citations: 1 pubs.acs.org

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